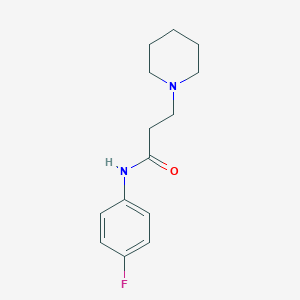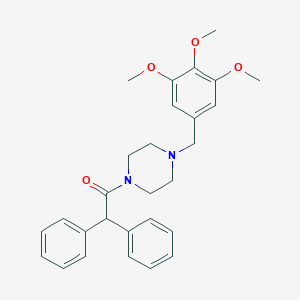
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide, also known as FPPP, is a chemical compound that belongs to the class of amides. It is a synthetic drug that has been used for scientific research purposes. The compound has been studied extensively due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor. The compound increases the levels of dopamine and serotonin in the brain, which results in a euphoric effect. This compound also acts as a stimulant and has been shown to increase wakefulness and alertness.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound increases the release of dopamine and serotonin in the brain, which results in a euphoric effect. This compound also increases wakefulness and alertness. The compound has been shown to have analgesic effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has several advantages for lab experiments. The compound is readily available and can be synthesized easily. This compound is also stable and can be stored for long periods of time. However, this compound has limitations for lab experiments. The compound is highly addictive and can be dangerous if not handled properly. This compound also has potential side effects, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide. The compound has potential applications in the treatment of Parkinson's disease and other neurological disorders. This compound can also be studied for its potential use as an analgesic. The compound can be modified to increase its potency and reduce its potential side effects. This compound can also be studied for its potential use in the treatment of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor, which results in a euphoric effect. This compound has several biochemical and physiological effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. This compound has advantages for lab experiments but also has limitations due to its potential side effects. There are several future directions for the study of this compound, which can lead to the development of new treatments for various diseases and disorders.
Méthodes De Synthèse
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide is synthesized by reacting 4-fluorophenylpiperidine with 3-chloropropionyl chloride in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has been used extensively in scientific research due to its potential applications in the field of medicine and pharmacology. The compound has been studied for its effects on the central nervous system and its potential use as an analgesic. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Formule moléculaire |
C14H19FN2O |
|---|---|
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
Clé InChI |
MOVSWRWASINKFJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)



![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)




![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)